5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a furan ring, a cyanophenyl group, a methoxypyridinyl group, and a piperazinyl group. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the cyanophenyl, methoxypyridinyl, and piperazinyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed coupling reactions in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide can be compared with other compounds that have similar structural features, such as:
- 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(morpholin-1-yl)phenyl)furan-2-carboxamide
- 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperidin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields.
Properties
Molecular Formula |
C35H31N5O3 |
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Molecular Weight |
569.7 g/mol |
IUPAC Name |
5-(4-cyanophenyl)-N-[[2-(4-methoxypyridin-3-yl)phenyl]methyl]-N-(4-piperazin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C35H31N5O3/c1-42-33-16-17-38-23-31(33)30-5-3-2-4-27(30)24-40(29-12-10-28(11-13-29)39-20-18-37-19-21-39)35(41)34-15-14-32(43-34)26-8-6-25(22-36)7-9-26/h2-17,23,37H,18-21,24H2,1H3 |
InChI Key |
XSGBGNIHTMRFKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C2=CC=CC=C2CN(C3=CC=C(C=C3)N4CCNCC4)C(=O)C5=CC=C(O5)C6=CC=C(C=C6)C#N |
Origin of Product |
United States |
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